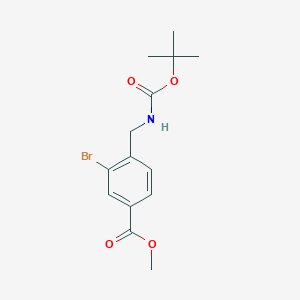
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound with the molecular formula C14H18BrNO4. It is a derivative of benzoic acid and contains a bromine atom, a tert-butoxycarbonyl-protected amino group, and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves multiple steps:
Bromination: The starting material, methyl 4-aminobenzoate, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the benzene ring.
Protection of the Amino Group: The amino group is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl-protected amino group.
Methylation: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester and Boc-protected amino groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and free amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used to study enzyme interactions and protein modifications.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves its interaction with various molecular targets. The bromine atom and Boc-protected amino group allow it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
- tert-Butyl 2-aminobenzylcarbamate
- tert-Butyl 3-formylbenzylcarbamate
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 3-aminobenzylcarbamate
- tert-Butyl 3-(hydroxymethyl)benzylcarbamate
Uniqueness
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is unique due to the presence of the bromine atom at the 3-position, which allows for selective substitution reactions. The combination of the Boc-protected amino group and the methyl ester group makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C14H18BrNO4 |
|---|---|
Molekulargewicht |
344.20 g/mol |
IUPAC-Name |
methyl 3-bromo-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-8-10-6-5-9(7-11(10)15)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
KUCOPWOXZBGXJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


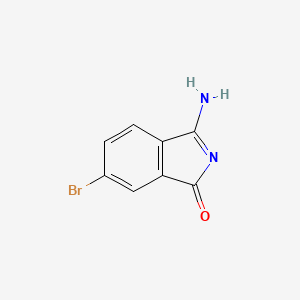
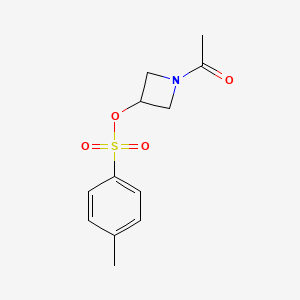
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)
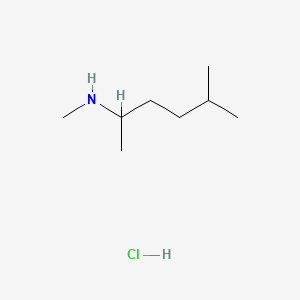
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)

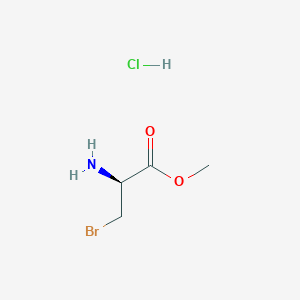
![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
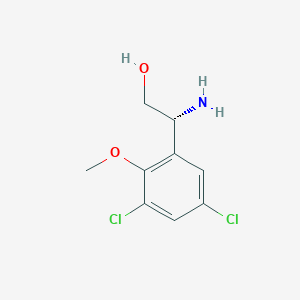
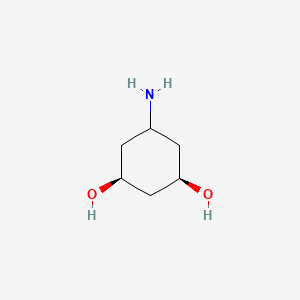
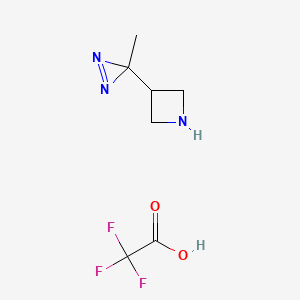
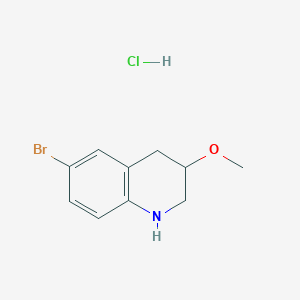
![1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B13507618.png)
